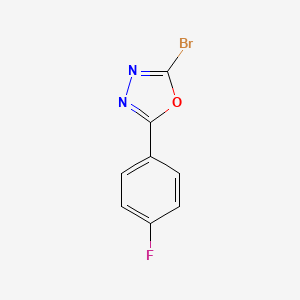

2-Bromo-5-(4-fluorophenyl)-1,3,4-oxadiazole

Description

Significance of 1,3,4-Oxadiazole (B1194373) Core in Chemical Sciences and Medicinal Chemistry

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. rroij.comnih.gov This structural motif is considered a "privileged" scaffold in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities. rroij.comnih.gov As a bioisostere for carboxylic acids, carboxamides, and esters, it can improve the pharmacological profile of a molecule. nih.gov The stability of the oxadiazole ring and its ability to participate in hydrogen bonding and other molecular interactions contribute to its frequent use in drug design. researchgate.net

Research has consistently demonstrated that compounds incorporating the 1,3,4-oxadiazole core exhibit a wide array of pharmacological properties. mdpi.com These activities are often potent and diverse, making the scaffold a central focus for the development of new therapeutic agents. nih.govwisdomlib.org The need for novel compounds with improved efficacy has driven extensive research into the synthesis and biological evaluation of 1,3,4-oxadiazole derivatives. mdpi.com

| Biological Activity | Reference |

|---|---|

| Antimicrobial / Antibacterial | rroij.comnih.govmdpi.com |

| Antifungal | rroij.commdpi.com |

| Anti-inflammatory | rroij.comnih.govmdpi.com |

| Anticancer / Antitumor | rroij.commdpi.com |

| Anticonvulsant | rroij.com |

| Analgesic | rroij.comnih.gov |

| Antiviral | rroij.commdpi.com |

| Antitubercular | rroij.com |

Overview of Halogenated Phenyl-Oxadiazole Derivatives in Advanced Synthesis and Biological Discovery

The introduction of halogen atoms, such as bromine and fluorine, onto the phenyl rings of oxadiazole derivatives is a common and effective strategy in medicinal chemistry. Halogenation can significantly modify a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This often leads to enhanced biological activity or a more desirable pharmacokinetic profile.

Numerous studies have explored the synthesis and biological activities of various halogenated phenyl-oxadiazole derivatives. For example, derivatives synthesized from p-bromo aniline (B41778) have shown notable antibacterial, antifungal, and anti-inflammatory activities. nih.gov The presence of a bromo-phenyl group is a recurring feature in compounds designed for specific therapeutic purposes. In one study, a series of 2-(2-bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole derivatives were synthesized and evaluated as potential agents against breast cancer. nih.gov Similarly, fluorine substitution is widely employed. Research on pyridine (B92270) derivatives bearing a 2-(4-fluoro-phenyl)-1,3,4-oxadiazole moiety has demonstrated significant cancer cell growth inhibitory properties. researchgate.net The strategic placement of these halogens is crucial, as it can influence the molecule's interaction with enzyme active sites or cellular receptors. nih.govnih.gov

| Compound Class/Example | Halogen(s) | Reported Area of Investigation | Reference |

|---|---|---|---|

| 4-bromo[(N-5-substituted 1,3,4 oxadiazole-2 –yl)methyl]aniline derivatives | Bromine | Antibacterial, antifungal, anti-inflammatory | nih.gov |

| 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole | Bromine | Chemical synthesis building block | cymitquimica.com |

| 2-(2-Bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole derivatives | Bromine | Anti-breast cancer agents | nih.gov |

| 2-(4-Fluoro-phenyl)-5-(5-aryl substituted-1,3,4-oxadiazol-2-yl) pyridine derivatives | Fluorine | Anticancer properties | researchgate.net |

| N-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | Bromine | Anticancer activity | nih.gov |

Academic Rationale for Investigating 2-Bromo-5-(4-fluorophenyl)-1,3,4-oxadiazole

The academic rationale for the specific investigation of this compound stems from a logical progression in structure-activity relationship (SAR) studies. This compound uniquely combines three key structural elements, each with a well-documented role in modulating chemical and biological properties:

The 1,3,4-Oxadiazole Core : As established, this heterocycle is a proven pharmacophore associated with a multitude of biological activities. rroij.commdpi.com Its inclusion provides a stable and versatile scaffold upon which to build.

The 2-Bromo Substituent : The bromine atom at the 2-position of the oxadiazole ring is a significant feature. Bromine is a large, lipophilic halogen that can enhance binding to hydrophobic pockets in target proteins. Its presence offers a site for further synthetic modification (e.g., through cross-coupling reactions), making it a valuable intermediate for creating a library of related compounds.

The 5-(4-fluorophenyl) Group : The fluorophenyl moiety is a classic feature in modern medicinal chemistry. The fluorine atom at the para-position is known to block metabolic oxidation at that site, potentially increasing the compound's bioavailability and half-life. Furthermore, fluorine's high electronegativity can alter the electronic properties of the phenyl ring, influencing its interactions with biological targets.

The synthesis and study of this compound are therefore driven by the hypothesis that the combined electronic and steric effects of the bromo and fluorophenyl groups on the biologically active oxadiazole core could lead to novel compounds with enhanced or unique therapeutic potential. Investigating this specific molecule allows researchers to dissect the distinct contributions of each component and to explore a chemical space that merges the known benefits of different halogenation strategies on a privileged heterocyclic structure.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-(4-fluorophenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrFN2O/c9-8-12-11-7(13-8)5-1-3-6(10)4-2-5/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKJHVNNBNLANJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(O2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926240-17-7 | |

| Record name | 2-bromo-5-(4-fluorophenyl)-1,3,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemo Transformations of 2 Bromo 5 4 Fluorophenyl 1,3,4 Oxadiazole

Established Synthetic Routes for 1,3,4-Oxadiazole (B1194373) Ring Formation

The construction of the 1,3,4-oxadiazole ring is a well-documented area of organic synthesis. Several reliable methods have been developed, starting from common precursors. These methods generally involve the formation of a key N-acylhydrazide or diacylhydrazine intermediate, followed by a cyclization step.

One of the most fundamental and widely used methods for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazines. nih.govnih.gov These intermediates are typically prepared by the acylation of an acid hydrazide with a carboxylic acid, acid chloride, or anhydride (B1165640). mdpi.com The subsequent cyclization is promoted by a variety of dehydrating agents.

Commonly employed dehydrating agents include:

Phosphorus oxychloride (POCl₃) nih.govmdpi.com

Thionyl chloride (SOCl₂) mdpi.com

Polyphosphoric acid (PPA) nih.govmdpi.com

Triflic anhydride nih.gov

Phosphorus pentoxide (P₂O₅) nih.govmdpi.com

The general mechanism involves the reaction of a hydrazide (such as 4-fluorobenzohydrazide) with a carboxylic acid or its derivative to form a 1,2-diacylhydrazine intermediate. This intermediate is then heated in the presence of a strong dehydrating agent, which facilitates the intramolecular cyclization and elimination of a water molecule to yield the 1,3,4-oxadiazole ring. nih.govmdpi.com For instance, reacting an appropriate acid hydrazide with a carboxylic acid in the presence of phosphorus oxychloride is a standard procedure to obtain the corresponding 2,5-disubstituted-1,3,4-oxadiazole. mdpi.comijpsm.com

| Dehydrating Agent | Typical Reaction Conditions | Reference |

|---|---|---|

| Phosphorus oxychloride (POCl₃) | Reflux, neat or in an inert solvent | nih.govmdpi.com |

| Thionyl chloride (SOCl₂) | Reflux, neat or in an inert solvent | mdpi.com |

| Polyphosphoric acid (PPA) | Heating at elevated temperatures (>100°C) | nih.govmdpi.com |

| Triflic anhydride ((CF₃SO₂)₂O) | Mild conditions, often with a base | nih.govmdpi.com |

To improve efficiency and reduce the number of synthetic steps, several one-pot procedures have been developed. These methods combine the acylation and cyclization steps without isolating the diacylhydrazine intermediate. nih.gov One such approach involves the reaction of carboxylic acids with N-isocyaniminotriphenylphosphorane. nih.gov Another efficient one-pot method condenses mono-arylhydrazides with acid chlorides under microwave heating, which accelerates the reaction and often leads to excellent yields without the need for an added acid catalyst or dehydrating agent. nih.govresearchgate.net

Copper-catalyzed one-pot syntheses have also emerged as a powerful tool. For example, a protocol using copper catalysis allows for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from arylacetic acids and hydrazides via dual oxidation under an oxygen atmosphere. acs.org This method involves oxidative decarboxylation followed by the functionalization of an imine C-H bond. acs.org Uronium coupling reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) have also been employed to facilitate the cyclization of thiosemicarbazide (B42300) intermediates, which are precursors to amino-oxadiazoles. luxembourg-bio.com

| Method | Key Reagents/Catalysts | Description | Reference |

|---|---|---|---|

| Microwave-Assisted Condensation | HMPA (solvent) | Condensation of mono-arylhydrazides with acid chlorides. | nih.govresearchgate.net |

| Copper-Catalyzed Dual Oxidation | Copper catalyst, O₂ | Reaction of arylacetic acids and hydrazides. | acs.org |

| Phosphorane-Mediated Synthesis | N-isocyaniminotriphenylphosphorane (NIITP) | Reaction with carboxylic acids. | nih.gov |

The oxidative cyclization of N-acylhydrazones (also known as aroylhydrazones) provides a major alternative route to 1,3,4-oxadiazoles. nih.govmdpi.com N-acylhydrazones are readily prepared by the condensation of an aldehyde with an acid hydrazide. nih.gov Subsequent treatment with an oxidizing agent induces intramolecular cyclization to form the oxadiazole ring.

A wide array of oxidizing agents has been successfully used for this transformation, including:

Iodine, often in the presence of a base like potassium carbonate or with yellow mercuric oxide. organic-chemistry.orgjournalagent.com

(2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) with a co-oxidant like Fe(III). organic-chemistry.orgscispace.com

Hypervalent iodine reagents, such as Dess-Martin periodinane or (diacetoxyiodo)benzene. nih.govsemanticscholar.org

Ceric ammonium (B1175870) nitrate (B79036) (CAN). nih.govmdpi.com

Potassium permanganate (B83412) (KMnO₄) or lead dioxide (PbO₂). mdpi.com

Photocatalytic methods using visible light, which offer a greener approach by using molecular oxygen as the terminal oxidant. scispace.comnih.govsemanticscholar.orgrsc.org

These reactions are often high-yielding and tolerate a broad range of functional groups. organic-chemistry.org For example, a catalyst-free, photo-mediated oxidative cyclization of certain pyridinium (B92312) acylhydrazones to 1,3,4-oxadiazoles has been reported, proceeding via a single electron transfer to molecular oxygen. nih.govsemanticscholar.org

In line with the principles of green chemistry, mechanochemical synthesis has been explored as an environmentally benign alternative to traditional solvent-based methods. organic-chemistry.org This technique involves grinding solid reactants together, sometimes with a liquid additive, to initiate a chemical reaction. The mechanical force provides the energy required for the transformation, eliminating the need for bulk solvents. Mechanochemical synthesis of 2,5-disubstituted 1,3,4-oxadiazoles has been demonstrated as a viable and sustainable approach. organic-chemistry.org

Strategies for Introducing Bromo and Fluorophenyl Moieties onto the 1,3,4-Oxadiazole Scaffold

To synthesize the target molecule, 2-Bromo-5-(4-fluorophenyl)-1,3,4-oxadiazole, the specific substituents must be incorporated. This can be achieved either by using precursors already containing these moieties or by functionalizing a pre-formed oxadiazole ring.

Direct halogenation is a common strategy for introducing halogen atoms onto heterocyclic rings. For the synthesis of this compound, a plausible approach involves the bromination of a 2-unsubstituted or 2-amino-substituted 5-(4-fluorophenyl)-1,3,4-oxadiazole precursor.

A known method for synthesizing 2-bromo-substituted oxadiazoles (B1248032) involves a Sandmeyer-type reaction. In this approach, a 2-amino-1,3,4-oxadiazole is treated with a nitrite (B80452) source (e.g., tert-butyl nitrite) in the presence of a copper(II) bromide (CuBr₂) catalyst. chemicalbook.com This reaction converts the amino group into a diazonium salt intermediate, which is then displaced by bromide to yield the 2-bromo-1,3,4-oxadiazole. chemicalbook.com

Alternatively, direct C-H activation and arylation/halogenation of the 1,3,4-oxadiazole ring is possible. researchgate.net Palladium-catalyzed C-H (hetero)arylation protocols have been developed to couple 1,3,4-oxadiazoles with bromoarenes. researchgate.net While typically used for arylation, similar catalytic systems could potentially be adapted for direct bromination. The synthesis of related compounds, such as 2-(2-Bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole derivatives, has been achieved by starting with a pre-brominated carboxylic acid (2-bromo-3-nitrobenzoic acid), which is then coupled with a benzohydrazide (B10538) and cyclized, demonstrating the feasibility of incorporating the bromo-substituent from the initial building blocks. nih.gov

| Strategy | Precursor | Key Reagents | Description | Reference |

|---|---|---|---|---|

| Sandmeyer-Type Reaction | 2-Amino-5-(4-fluorophenyl)-1,3,4-oxadiazole | tert-Butyl nitrite, CuBr₂ | Conversion of an amino group to a bromo group. | chemicalbook.com |

| Cyclization with Brominated Precursor | 4-Fluorobenzohydrazide | A bromo-substituted carboxylic acid/acyl chloride | Building the ring with the bromo-substituent already in place. | nih.gov |

Utilization of Halogen-Substituted Starting Materials in Cyclization Reactions

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, including the bromo-functionalized title compound, frequently employs cyclization reactions where halogenated reagents are crucial. One of the most prevalent and established methods is the cyclodehydration of 1,2-diacylhydrazine precursors. In a typical synthetic route for this compound, the process would commence with 4-fluorobenzohydrazide.

This starting material is acylated using a bromo-containing acylating agent, which upon cyclization, forms the oxadiazole ring. Halogenated dehydrating agents are commonly used to facilitate this ring closure. Reagents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and phosphorus pentachloride (PCl₅) are effective for this transformation. indexcopernicus.comresearchgate.net The reaction proceeds by activating the carbonyl oxygen atoms of the diacylhydrazine intermediate, followed by an intramolecular nucleophilic attack and subsequent elimination to yield the stable, aromatic 1,3,4-oxadiazole ring.

An alternative strategy involves a Sandmeyer-type reaction starting from a 2-amino-5-(4-fluorophenyl)-1,3,4-oxadiazole precursor. This method is analogous to the synthesis of other 2-bromo-oxadiazoles. The amino group is first diazotized using a nitrite source, such as tert-butyl nitrite or sodium nitrite, in the presence of an acid. The resulting diazonium salt is then treated with a bromide source, typically a copper(I) or copper(II) bromide, which displaces the diazo group to introduce the bromine atom at the 2-position of the oxadiazole ring.

Derivatization and Further Functionalization of this compound

The bromine atom at the C2 position of the oxadiazole ring is the primary site for chemical modification, serving as a leaving group for various transformations.

Nucleophilic Substitution Reactions at the Bromo Position

The electron-withdrawing nature of the 1,3,4-oxadiazole ring renders the C2 and C5 positions electrophilic. Consequently, the bromine atom in this compound is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the introduction of a wide array of functional groups, making the compound a valuable synthetic intermediate.

A variety of nucleophiles can be employed to displace the bromo substituent:

S-Nucleophiles: Thiolates can react with the bromo-oxadiazole to form thioether derivatives. For instance, treatment with a thiol in the presence of a base would yield a 2-thio-substituted oxadiazole. These resulting thiols can be further alkylated to produce diverse thioether compounds. nih.gov

N-Nucleophiles: Amines, both primary and secondary, can act as nucleophiles to create 2-amino-1,3,4-oxadiazole derivatives. These reactions are typically performed at elevated temperatures.

O-Nucleophiles: Alkoxides and phenoxides can displace the bromide to form the corresponding ether or aryloxy derivatives, although this often requires more forcing conditions compared to reactions with sulfur or nitrogen nucleophiles.

These substitution reactions significantly expand the chemical diversity of derivatives that can be accessed from the bromo-oxadiazole precursor.

Modifications of Phenyl Ring Substituents

Direct modification of the 4-fluorophenyl ring substituent in this compound is not a common derivatization strategy. The C-F bond is strong, making nucleophilic substitution on the aromatic ring challenging. Furthermore, the combined electron-withdrawing effects of the fluorine atom and the 1,3,4-oxadiazole ring deactivate the phenyl ring towards electrophilic aromatic substitution. While theoretically possible, such reactions would likely require harsh conditions and could suffer from poor regioselectivity. The more synthetically practical approach to obtain analogs with different substituents on the phenyl ring is to start the synthesis with the appropriately substituted benzohydrazide.

Formation of Analogous Oxadiazole Derivatives via Ring Expansion or Contraction

The 1,3,4-oxadiazole ring is an aromatic and thermodynamically stable heterocyclic system. Unlike some other five-membered rings, it does not readily undergo ring expansion or contraction reactions under typical synthetic conditions. While photochemical rearrangements have been reported for other oxadiazole isomers, such as the conversion of 3-amino-1,2,4-oxadiazoles into 1,3,4-oxadiazoles, this type of reactivity is not characteristic of the 1,3,4-oxadiazole core itself. chim.it Therefore, this pathway is not considered a viable method for the functionalization of this compound.

Reaction Condition Optimization and Process Efficiency

The optimization of reaction conditions is critical for maximizing yield and purity in both the synthesis and derivatization of this compound.

Solvent Selection and Its Impact on Reaction Kinetics and Purity

The choice of solvent plays a pivotal role in the outcome of reactions involving the title compound.

For Synthesis: In cyclodehydration reactions using reagents like POCl₃, the reaction is often performed neat (using the dehydrating agent as the solvent) or in a high-boiling, inert solvent such as toluene (B28343) or xylene. The choice depends on the scale and the need for temperature control.

For Nucleophilic Substitution: For nucleophilic substitution reactions at the bromo position, polar aprotic solvents are generally preferred. Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (MeCN) are effective at solvating both the nucleophile and the transition state, thereby accelerating the reaction rate. who.int The use of these solvents allows the reactions to proceed at lower temperatures and often leads to cleaner product formation by minimizing side reactions. The selection between these solvents can influence reaction times and work-up procedures, requiring empirical optimization for specific nucleophile-substrate combinations.

Below is a table summarizing the general impact of solvent choice on reactions involving 2-bromo-1,3,4-oxadiazoles.

| Reaction Type | Typical Solvents | Rationale | Impact on Kinetics & Purity |

| Cyclodehydration | POCl₃ (neat), Toluene, Xylene | Inert, high-boiling to facilitate dehydration. | High temperatures drive the reaction to completion. Purity depends on efficient removal of the dehydrating agent during work-up. |

| Nucleophilic Substitution | DMF, DMSO, Acetonitrile | Polar aprotic, solvates nucleophiles and stabilizes transition states. | Accelerates SNAr reactions. Generally leads to higher purity by allowing for milder conditions and reducing side-product formation. |

Temperature and Reaction Time Control

The control of temperature and reaction time is critical in both the formation of the oxadiazole ring and the subsequent bromination step to ensure optimal yield and purity.

For the initial cyclization step to form the 2-amino-1,3,4-oxadiazole intermediate, reactions are typically conducted at room temperature. The duration can vary, with some electrochemical methods running for a set period determined by the passage of electricity, while other chemical oxidation methods may require stirring for several hours to ensure the reaction goes to completion. researchgate.net

In the subsequent Sandmeyer-type bromination, temperature control is paramount. The initial diazotization of the 2-amino-1,3,4-oxadiazole intermediate is performed at low temperatures, typically between 0 and 5 °C, to ensure the stability of the resulting diazonium salt. Once the diazonium salt is formed, the reaction mixture is often heated to facilitate the displacement of the diazonium group by the bromide ion. For analogous heterocyclic compounds, this heating phase can range from 65 °C to reflux temperatures, with reaction times of 1 to 3 hours being typical to drive the substitution. nih.gov Monitoring the reaction by techniques like Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent the formation of degradation byproducts.

| Step | Reaction | Typical Temperature | Typical Time |

| 1 | Diazotization of 2-amino-5-(4-fluorophenyl)-1,3,4-oxadiazole | 0 - 5 °C | 30 - 60 min |

| 2 | Bromo-dediazoniation | 65 °C - Reflux | 1 - 3 hours |

Catalysis in 1,3,4-Oxadiazole Synthesis

Catalysis plays a significant role in the synthesis of 1,3,4-oxadiazoles, particularly in the bromination step. The conversion of the 2-amino intermediate to this compound is classically achieved using a Sandmeyer reaction , which relies on a copper(I) salt catalyst. nih.govorganic-chemistry.org

In this process, copper(I) bromide (CuBr) is used to facilitate the substitution of the diazonium group with a bromide ion. The copper(I) catalyst is believed to proceed via a single-electron transfer mechanism, which forms an aryl radical and releases nitrogen gas, followed by the transfer of a bromine atom from the copper complex to the radical. The use of a copper catalyst significantly improves the yield and selectivity of the bromination reaction compared to uncatalyzed thermal decomposition of the diazonium salt. nih.gov

Various catalysts can also be employed in the formation of the oxadiazole ring itself. For instance, the oxidative cyclization of acylhydrazones to form 2,5-disubstituted 1,3,4-oxadiazoles can be catalyzed by iodine, copper, or iron salts. nih.gov For the synthesis of the 2-amino precursor, iodine-mediated cyclization of semicarbazones is a common and effective method. nih.gov

| Reaction | Catalyst | Precursors | Product |

| Cyclization | Iodine (I₂) | 1-((4-fluorophenyl)methylene)semicarbazide | 2-amino-5-(4-fluorophenyl)-1,3,4-oxadiazole |

| Bromination | Copper(I) Bromide (CuBr) | 2-amino-5-(4-fluorophenyl)-1,3,4-oxadiazole diazonium salt | This compound |

Microwave-Assisted Synthesis Techniques

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. google.com These advantages are applicable to the synthesis of 1,3,4-oxadiazole derivatives.

The cyclodehydration step to form the 1,3,4-oxadiazole ring is particularly amenable to microwave assistance. For example, the condensation of monoaryl hydrazides with acid chlorides can be achieved under microwave heating in a solvent like Hexamethylphosphoramide (HMPA), often without the need for an additional acid catalyst or dehydrating agent. nih.govsemanticscholar.org Similarly, the reaction of acylhydrazides with the Burgess reagent to form 1,3,4-oxadiazoles is effectively accelerated under microwave conditions. nih.gov

| Synthesis Step | Method | Reaction Time | Power |

| Oxadiazole Ring Formation | Conventional Heating | 4 - 10 hours | N/A |

| Oxadiazole Ring Formation | Microwave Irradiation | 3 - 20 minutes | 180 - 300 W |

Reactivity Profiles and Mechanistic Insights of 2 Bromo 5 4 Fluorophenyl 1,3,4 Oxadiazole

Electronic Properties and Their Influence on Reactivity

The 1,3,4-oxadiazole (B1194373) ring is an electron-deficient heteroaromatic system. thieme-connect.de This deficiency arises from the presence of three highly electronegative heteroatoms—two nitrogen atoms and one oxygen atom—which impart distinct electronic characteristics to the ring. thieme-connect.de The two pyridine-like nitrogen atoms exert a strong electron-withdrawing effect, significantly reducing the electron density at the carbon atoms (C2 and C5) of the ring. chemicalbook.comrroij.com This electron deficiency is a key factor governing the reactivity of the oxadiazole core, making it generally resistant to electrophilic attack at these carbon positions. rroij.comresearchgate.net

The electronic properties of substituted oxadiazoles (B1248032), including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, are crucial in determining their behavior in chemical reactions. rsc.org The energy gap between the HOMO and LUMO influences the molecule's stability and its potential to participate in charge transfer interactions. rsc.org Modifications to the substituents can tune these electronic properties, thereby altering the reactivity profile of the molecule. rsc.org For instance, the introduction of electron-donating or electron-withdrawing groups can significantly impact the intramolecular charge transfer (ICT) characteristics, which in turn affects the molecule's photophysical and chemical properties. rsc.orgrsc.org

Electrophilic and Nucleophilic Sites within the 1,3,4-Oxadiazole Ring System

The electron distribution within the 1,3,4-oxadiazole ring system clearly defines its electrophilic and nucleophilic centers. Due to the pronounced electron-withdrawing effects of the two nitrogen atoms, the carbon atoms at the C2 and C5 positions are significantly electron-deficient, making them the primary electrophilic sites. chemicalbook.comrroij.com Consequently, these positions are susceptible to attack by nucleophiles. thieme-connect.de

Conversely, the nitrogen atoms at the 3 and 4 positions possess a relatively higher electron density, rendering them the nucleophilic centers of the ring. rroij.com Electrophilic attack, when it occurs, is more likely to happen at these nitrogen atoms, particularly if the ring is substituted with electron-releasing groups that can enhance their nucleophilicity. rroij.com However, in the case of 2-Bromo-5-(4-fluorophenyl)-1,3,4-oxadiazole, the presence of two electron-withdrawing substituents further deactivates the ring towards electrophilic substitution.

The general reactivity pattern of the 1,3,4-oxadiazole ring can be summarized as follows:

Electrophilic Substitution: Difficult at the carbon atoms (C2 and C5) due to low electron density. chemicalbook.comresearchgate.net If it occurs, it is more likely at the nitrogen atoms, especially with activating substituents. rroij.com

Nucleophilic Attack: Favored at the electron-deficient carbon atoms (C2 and C5). thieme-connect.derroij.com This can lead to either nucleophilic aromatic substitution if a suitable leaving group is present, or more commonly, ring cleavage. thieme-connect.de

The presence of the bromine atom at the C2 position of this compound makes this site particularly susceptible to nucleophilic substitution, where the bromide ion can act as a leaving group. researchgate.net

Stereoelectronic Effects of Bromo and Fluorophenyl Substituents on Reaction Pathways

The bromo and 4-fluorophenyl substituents in this compound exert significant stereoelectronic effects that guide the course of its chemical reactions.

The bromo substituent at the C2 position has several key influences:

Inductive Effect: As a halogen, bromine is electronegative and withdraws electron density from the oxadiazole ring through the sigma bond (inductive effect). This enhances the electrophilicity of the C2 carbon, making it a prime target for nucleophilic attack.

Leaving Group Ability: The bromide ion is a good leaving group, which facilitates nucleophilic aromatic substitution reactions at the C2 position. researchgate.net This allows for the introduction of various functional groups onto the oxadiazole ring.

Steric Hindrance: The size of the bromine atom can introduce some steric hindrance, which may influence the approach of bulky nucleophiles.

The 4-fluorophenyl substituent at the C5 position also plays a crucial role:

Steric Effects: The phenyl group is sterically demanding and can influence the conformation of the molecule and the accessibility of adjacent reaction sites.

Proposed Mechanisms for Key Transformation Reactions

The transformation reactions of this compound are governed by the inherent reactivity of the 1,3,4-oxadiazole core and the influence of its substituents. Key mechanistic pathways include ring-opening and ring-closure reactions, as well as halogen-directed reactivity.

The 1,3,4-oxadiazole ring, while aromatic, possesses relatively low aromaticity, making it susceptible to ring-opening reactions, particularly upon nucleophilic attack. mdpi.comresearchgate.net These reactions are a common transformation for this heterocyclic system. chemicalbook.com

A general mechanism for nucleophile-induced ring opening involves the initial attack of a nucleophile on one of the electron-deficient carbon atoms of the oxadiazole ring (C2 or C5). thieme-connect.de In the case of this compound, the C2 carbon is a likely site of attack due to the presence of the bromine leaving group. The attack leads to the formation of a tetrahedral intermediate, which can then undergo ring cleavage to form an open-chain acylhydrazine derivative. thieme-connect.de

Ring-closure reactions are the cornerstone of 1,3,4-oxadiazole synthesis. The most common method involves the cyclodehydration of N,N'-diacylhydrazines. thieme-connect.demdpi.com While not a direct reaction of this compound itself, understanding this mechanism provides insight into the stability and formation of the ring system. This process typically involves the use of a dehydrating agent such as polyphosphoric acid (PPA), phosphorus oxychloride (POCl₃), or sulfuric acid (H₂SO₄). mdpi.com The mechanism proceeds through the formation of an intermediate that facilitates the elimination of a water molecule to yield the stable five-membered aromatic ring.

The bromine atom at the C2 position of this compound is a key director of its reactivity. Halogen-substituted oxadiazoles are known to undergo nucleophilic substitution reactions where the halogen acts as a leaving group. researchgate.net This allows for the introduction of a wide array of nucleophiles at this position, making it a valuable synthetic handle.

Furthermore, the bromine atom can participate in "halogen dance" reactions under specific basic conditions. researchgate.net This type of reaction involves the migration of the halogen atom to a different position on the aromatic ring, typically facilitated by a strong base like lithium diisopropylamide (LDA). researchgate.net While this has been more extensively studied in other heterocyclic systems, the principle could potentially be applied to bromo-substituted oxadiazoles, leading to isomeric products.

The presence of the bromine atom also opens up possibilities for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. These reactions would involve the oxidative addition of a metal catalyst (e.g., palladium) to the C-Br bond, followed by transmetalation and reductive elimination to form a new carbon-carbon or carbon-heteroatom bond at the C2 position. This is a powerful strategy for elaborating the structure of the oxadiazole derivative. researchgate.net

Theoretical and Computational Investigations of 2 Bromo 5 4 Fluorophenyl 1,3,4 Oxadiazole

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of 2-Bromo-5-(4-fluorophenyl)-1,3,4-oxadiazole. These computational studies provide a detailed picture of the molecule's geometry, electronic landscape, and reactive nature. Typically, calculations are performed using specific functionals and basis sets, such as the B3LYP method with a 6-311++G(d,p) basis set, to ensure a balance between accuracy and computational cost. ajchem-a.com

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state on the potential energy surface. For oxadiazole derivatives, DFT calculations are used to refine bond lengths, bond angles, and dihedral angles. ajchem-a.com

In a study of the closely related compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the optimized structure revealed that the rings in the molecule are coplanar. The bond lengths for the C-O bonds within the oxadiazole ring were found to be approximately 1.366 Å to 1.368 Å. The C-N double bond character was confirmed with a bond length of 1.298 Å. ajchem-a.com Such analyses indicate a high degree of π-conjugation across the molecular framework, which influences the compound's electronic properties and stability.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. ajchem-a.com

A larger energy gap implies higher stability and lower reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.com For the analogous compound 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the calculated HOMO and LUMO energies were -6.5743 eV and -2.0928 eV, respectively. This results in a significant energy gap of 4.4815 eV, suggesting that the molecule possesses good kinetic stability. ajchem-a.com The distribution of these orbitals indicates the regions involved in electron donation (HOMO) and electron acceptance (LUMO).

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5743 |

| LUMO | -2.0928 |

| Energy Gap (ΔE) | 4.4815 |

Data based on the analogous compound 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole. ajchem-a.com

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. The MEP surface displays different colors to represent regions of varying electrostatic potential. africanjournalofbiomedicalresearch.com

Red/Yellow Regions : Indicate areas of negative electrostatic potential, which are rich in electrons and are likely sites for electrophilic attack. In 1,3,4-oxadiazole (B1194373) derivatives, these regions are typically located around the electronegative nitrogen and oxygen atoms of the oxadiazole ring. ajchem-a.comresearchgate.net

Blue Regions : Indicate areas of positive electrostatic potential, which are electron-deficient and are susceptible to nucleophilic attack. These are often found around hydrogen atoms. ajchem-a.com

For 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, MEP analysis confirmed that the nitrogen atoms of the oxadiazole ring are the primary binding sites for electrophilic attack. ajchem-a.com This information is crucial for understanding intermolecular interactions and predicting how the molecule will interact with biological targets.

Calculation of Global Reactivity Descriptors

Electronegativity (χ) : Measures the ability of a molecule to attract electrons.

Chemical Hardness (η) : Measures the resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard."

Chemical Softness (S) : The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω) : Measures the propensity of a species to accept electrons.

These parameters are calculated using the energies of the frontier orbitals. A high value for chemical hardness and a low electrophilicity index are generally associated with greater molecular stability. ajchem-a.commdpi.com

| Descriptor | Definition | Calculated Value (eV) |

|---|---|---|

| Electronegativity (χ) | - (EHOMO + ELUMO) / 2 | 4.3335 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.2407 |

| Chemical Softness (S) | 1 / (2η) | 0.2231 |

| Electrophilicity Index (ω) | χ² / (2η) | 4.1903 |

Data based on the analogous compound 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole. ajchem-a.com

Atomic Charge Analysis (e.g., Mulliken, NBO charges)

Atomic charge analysis methods, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, are used to calculate the partial charge on each atom within a molecule. africanjournalofbiomedicalresearch.com This information helps to identify reactive centers and understand the electrostatic interactions within the molecule. ajchem-a.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Potential

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a compound and its biological activity. zsmu.edu.uatsijournals.com By identifying key molecular descriptors that influence a compound's potency, QSAR models can predict the biological potential of new, untested molecules, thereby guiding the design of more effective therapeutic agents. zsmu.edu.ua

For classes of compounds like 1,3,4-oxadiazoles, which are known to exhibit a wide range of biological activities including anticancer and antimicrobial properties, QSAR studies are particularly valuable. nih.govnih.gov These models typically use a variety of molecular descriptors, which can be categorized as:

Topological descriptors : Related to the connectivity of atoms.

Electronic descriptors : Such as atomic charges and dipole moments, often derived from quantum chemical calculations.

Steric descriptors : Related to the size and shape of the molecule.

Hydrophobic descriptors : Such as the partition coefficient (logP).

QSAR models have been developed to predict the toxicity and activity of various oxadiazole and triazole derivatives. zsmu.edu.uatsijournals.com These studies have shown, for example, that structural features related to atoms with strong electronegativity can be critical for predicting a compound's interaction with a biological target, such as a receptor or enzyme. nih.gov While a specific QSAR model for this compound is not detailed, the established methodologies are applicable for evaluating its potential in various therapeutic areas.

Molecular Docking Studies for Receptor-Ligand Interactions

Computational studies on analogous 2,5-disubstituted 1,3,4-oxadiazole derivatives have demonstrated their potential to bind to various biological targets, including enzyme active sites. For instance, a study on the structurally similar compound, 2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole , explored its interaction with the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy hilarispublisher.com. The findings from this analogue can be extrapolated to predict the likely binding behavior of this compound.

The docking simulations for the chloro-analogue revealed a favorable binding affinity, with a calculated docking score of -5.251 kcal/mol hilarispublisher.com. This suggests a stable interaction within the receptor's binding pocket. The predicted binding mode showed that the 1,3,4-oxadiazole ring and the substituted phenyl groups orient themselves to fit within the hydrophobic and hydrophilic regions of the active site. Specifically, the five-membered oxadiazole ring was positioned near key amino acid residues Leu792 and Met793 of the EGFR tyrosine kinase active site hilarispublisher.com.

| Compound | Biological Target | Predicted Docking Score (kcal/mol) | Key Interacting Amino Acid Residues |

|---|---|---|---|

| This compound (Predicted) | EGFR Tyrosine Kinase | Estimated similar to or > -5.251 | Leu792, Met793, Cys797 |

| 2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole (Reference) hilarispublisher.com | EGFR Tyrosine Kinase | -5.251 | Leu792, Met793, Cys797 |

The stability and specificity of the receptor-ligand complex are governed by a variety of non-covalent interactions. The chemical structure of this compound is well-suited to participate in several key interactions.

Hydrogen Bonding: The 1,3,4-oxadiazole ring contains two nitrogen atoms and one oxygen atom that can act as hydrogen bond acceptors. These atoms can form hydrogen bonds with donor groups (such as the -NH or -OH groups) of amino acid residues within a receptor's active site, anchoring the ligand in a specific orientation.

π-Stacking and π-π Interactions: Both the 4-fluorophenyl ring and the 1,3,4-oxadiazole ring are aromatic systems capable of engaging in π-π stacking interactions with aromatic amino acid residues like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp) mdpi.comnih.gov. These interactions are crucial for stabilizing the ligand within the binding pocket. Studies have confirmed the significance of (oxadiazole)···π interactions in ligand-protein binding mdpi.comnih.gov.

Halogen Bonding: A significant feature of this molecule is the presence of two halogen atoms, bromine and fluorine. The bromine atom attached to the oxadiazole ring is a potent halogen bond donor nih.govacs.org. Halogen bonding is a highly directional, non-covalent interaction where the electrophilic region on the halogen atom interacts with a nucleophilic site, such as a carbonyl oxygen or a nitrogen atom on the protein backbone or side chains semanticscholar.org. This type of interaction can significantly enhance binding affinity and specificity. The fluorine atom on the phenyl ring can also participate in weaker halogen bonds and other electrostatic interactions.

| Structural Moiety | Type of Interaction | Potential Interacting Partner (in Protein) |

|---|---|---|

| 1,3,4-Oxadiazole Ring | Hydrogen Bond Acceptor | -NH, -OH groups (e.g., Ser, Thr, Asn) |

| 1,3,4-Oxadiazole Ring | π-π Stacking | Aromatic rings (e.g., Phe, Tyr, Trp) |

| 4-Fluorophenyl Ring | π-π Stacking | Aromatic rings (e.g., Phe, Tyr, Trp) |

| Bromo Substituent | Halogen Bonding | Carbonyl oxygen, Lewis bases (e.g., backbone C=O, Asp, Glu) |

| Fluoro Substituent | Weak Halogen Bonding / Electrostatic | Lewis bases, polar contacts |

Exploration of Biological and Bioactive Potential Pre Clinical and Mechanistic Focus

General Overview of 1,3,4-Oxadiazole (B1194373) Pharmacological Activities

The 1,3,4-oxadiazole ring is a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms. This scaffold is considered a "privileged structure" in medicinal chemistry due to its favorable physicochemical properties and its ability to engage in hydrogen bonding, which can enhance biological activity. nih.govnih.gov The 1,3,4-oxadiazole nucleus is a versatile pharmacophore, and its derivatives have been extensively studied, revealing a broad spectrum of pharmacological activities. rroij.commdpi.com

Compounds incorporating the 1,3,4-oxadiazole moiety have demonstrated significant potential across various therapeutic areas. ijpsjournal.com Extensive research has reported their efficacy as antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and anticonvulsant agents. nih.govrroij.comijpsjournal.com The structural versatility of the 1,3,4-oxadiazole ring allows for substitutions at the 2 and 5 positions, enabling the fine-tuning of its biological profile. chula.ac.thmdpi.com This adaptability has led to the development of numerous derivatives with potent and diverse bioactivities. mdpi.com Clinically relevant examples include Raltegravir, an anti-HIV agent, and Zibotentan, an anticancer drug, underscoring the therapeutic importance of this heterocyclic system. chula.ac.thmdpi.com The wide-ranging biological effects are attributed to the ability of the oxadiazole ring to act as a bioisostere of amide and ester groups, improving metabolic stability and pharmacokinetic properties. nih.gov

In Vitro Studies on Potential Biological Effects

While direct studies on 2-Bromo-5-(4-fluorophenyl)-1,3,4-oxadiazole are limited in publicly accessible literature, the biological potential of this specific compound can be inferred from extensive research on structurally similar 2,5-disubstituted 1,3,4-oxadiazoles, particularly those bearing a fluorophenyl group. The following sections detail findings from such related compounds.

Derivatives of 1,3,4-oxadiazole are a significant focus in oncology research, with many compounds exhibiting potent cytotoxicity against various cancer cell lines. mdpi.comnih.gov The anticancer potential of 2,5-disubstituted 1,3,4-oxadiazoles often involves mechanisms such as apoptosis induction and cell cycle arrest. nih.gov

One study on a series of novel 2,5-disubstituted-1,3,4-oxadiazole analogs revealed that N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyrimidin-2-amine showed notable activity against renal cancer (UO-31) and breast cancer (MCF-7) cell lines. benthamdirect.comresearchgate.net Another investigation of 2,5-diaryl-1,3,4-oxadiazoles found that these compounds reduced the viability of colon adenocarcinoma (HT-29) and breast adenocarcinoma (MDA-MB-231) cells by inducing apoptosis and perturbing the cell cycle. nih.gov The breast cancer cell line MDA-MB-231 was particularly sensitive to these compounds. nih.gov Predictive studies for this series suggested that the inhibition of the STAT3 transcription factor was a probable anticancer mechanism. nih.gov

A separate series of oxadiazole analogues was designed based on known tubulin polymerization inhibitors. In this research, compound 4j, a 2,5-disubstituted oxadiazole, demonstrated significant growth inhibition against leukemia (MOLT-4 and K-562), ovarian cancer (IGROV1), and colon cancer (HCT-116) cell lines at a 10 µM concentration. lookchem.com

Table 1: Anticancer Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound | Cancer Cell Line | Activity Metric | Result |

|---|---|---|---|

| N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyrimidin-2-amine | UO-31 (Renal Cancer) | Growth Percent | 61.19% |

| N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyrimidin-2-amine | MCF-7 (Breast Cancer) | Growth Percent | 76.82% |

| 2,5-diaryl-1,3,4-oxadiazoles | HT-29 (Colon Cancer) | Cell Viability Reduction (24h, 10 µM) | 26.8% - 36.0% |

| 2,5-diaryl-1,3,4-oxadiazoles | MDA-MB-231 (Breast Cancer) | Cell Viability Reduction (24h, 10 µM) | 42.8% - 60.1% |

| Compound 4j | MOLT-4 (Leukemia) | Growth Inhibition | 50.38% |

| Compound 4j | IGROV1 (Ovarian Cancer) | Growth Inhibition | 48.45% |

Data sourced from multiple studies on various 1,3,4-oxadiazole derivatives.

The 1,3,4-oxadiazole scaffold is a well-established source of potent antimicrobial agents. nih.govmdpi.com Research on a compound structurally very similar to the subject of this article, 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol, demonstrated significant antimicrobial potential. This thiol derivative showed stronger activity against Escherichia coli and Streptococcus pneumoniae than the standard antibiotic ampicillin. nih.gov Notably, it was also over 100 times more active against Pseudomonas aeruginosa and possessed antifungal activity against Aspergillus fumigatus superior to terbinafine. nih.gov

Other studies have highlighted the broad-spectrum efficacy of this class of compounds. A series of 2,5-disubstituted-1,3,4-oxadiazoles containing a naphthofuran moiety showed antibacterial effects against P. aeruginosa comparable to ciprofloxacin. nih.gov Similarly, pyrazine-containing 1,3,4-oxadiazoles have shown moderate to excellent activity against Bacillus subtilis, Staphylococcus aureus, E. coli, and P. aeruginosa. mdpi.com Certain 1,3,4-oxadiazole derivatives have also been found to be effective against both planktonic cells and biofilms of S. aureus, a major cause of hospital-acquired infections. nih.gov Some of these compounds demonstrated bactericidal activity and inhibited biofilm formation at concentrations ranging from 8 to 32 μg/ml. nih.gov

Table 2: Antimicrobial Activity of a 1,3,4-Oxadiazole Derivative

| Compound | Pathogen | Activity Compared to Standard |

|---|---|---|

| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | Escherichia coli | Stronger than Ampicillin |

| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | Streptococcus pneumoniae | Stronger than Ampicillin |

| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | Pseudomonas aeruginosa | >100x stronger than Ampicillin |

This table specifically details the activity of a thiol derivative, which is structurally similar to this compound. nih.gov

Derivatives of 1,3,4-oxadiazole are recognized for their significant anti-inflammatory properties. nih.govnih.gov The mechanism of action for their anti-inflammatory effects is often postulated to involve the inhibition of prostaglandin (B15479496) biosynthesis. nih.gov Various synthesized 1,3,4-oxadiazole derivatives have shown potent activity in preclinical models, such as the carrageenan-induced rat paw edema assay. ijpsjournal.comresearchgate.net

For instance, a series of 1,3,4-oxadiazole derivatives of biphenyl-4-yloxy acetic acid exhibited anti-inflammatory activity (up to 81.81%) that was superior to the reference drug flurbiprofen (B1673479) (79.54%). rroij.com Another study reported that certain 2,5-disubstituted-1,3,4-oxadiazoles showed anti-inflammatory activity of up to 89.50% compared to ibuprofen. rroij.com Molecular docking studies on some series have suggested a high affinity for the COX-2 enzyme, providing a basis for their anti-inflammatory action. tandfonline.com The evaluation of newly synthesized 1,3,4-oxadiazole derivatives using in vitro protein denaturation methods also confirmed moderate anti-inflammatory activity compared to diclofenac (B195802) sodium. chula.ac.th

Table 3: In Vivo Anti-inflammatory Activity of Selected 1,3,4-Oxadiazole Series

| Compound Series | Model | Max. Activity / Inhibition % | Standard Drug |

|---|---|---|---|

| Biphenyl-4-yloxy acetic acid derivatives | Carrageenan-induced rat paw edema | 81.81% | Flurbiprofen (79.54%) |

| Aroyl propionic acid derivatives | Carrageenan-induced rat paw edema | 89.50% | Ibuprofen |

Data reflects the highest activities reported within the respective derivative series. rroij.com

The inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE), is a key therapeutic strategy for managing Alzheimer's disease. nih.govnih.gov Several series of 1,3,4-oxadiazole derivatives have been synthesized and evaluated as potent inhibitors of these enzymes. bohrium.comacs.org

In one study, a series of 1,3,4-oxadiazole derivatives were identified as promising AChE inhibitors, with IC50 values ranging from 41.87 µM to 1580.25 µM. nih.govacs.org Another investigation into a series based on a 5-pyrid-3-yl-1,3,4-oxadiazole scaffold yielded compounds with excellent dual inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) at nanomolar concentrations. acs.org The most potent compound from this series, 5e, was found to be a superior dual inhibitor of both AChE (IC50 = 50.87 nM) and BuChE (IC50 = 4.77 nM) when compared to the FDA-approved drug rivastigmine (B141) in the same study. acs.org Molecular docking simulations confirmed that these compounds interact effectively with the catalytic active site and peripheral anionic site of AChE. bohrium.comacs.org

Table 4: Cholinesterase Inhibitory Activity of a Potent 1,3,4-Oxadiazole Derivative

| Compound | Target Enzyme | IC50 Value |

|---|---|---|

| Compound 5e (5-pyrid-3-yl-1,3,4-oxadiazole derivative) | Acetylcholinesterase (AChE) | 50.87 nM |

Data from a study highlighting a lead compound for potential anti-Alzheimer's agent development. acs.org

The 1,3,4-oxadiazole scaffold is a key component in several compounds with potent antiviral activity against a range of viruses, including HIV, HCV, HBV, and HSV. nih.gov The inclusion of the 1,3,4-oxadiazole ring can enhance metabolic stability and polarity, making it a valuable isosteric replacement for amide or ester groups in drug design. nih.gov Various derivatives have shown promising results in antiviral screening. For example, certain 1,3,4-oxadiazole thioether 4H-chromen-4-one derivatives demonstrated notable antiviral effects against the tobacco mosaic virus. acs.org

In the realm of antiparasitic agents, oxadiazole derivatives have also shown significant promise. scielo.br A series of compounds containing a 2,3-dihydro-1,3,4-oxadiazole (B8461923) group displayed significant in vitro activity against Trypanosoma cruzi amastigotes, the causative agent of Chagas disease. tandfonline.com The most potent compound in that series showed an IC50 value of 1.11 µM, which was more effective than the standard drug Benznidazole (IC50 = 3.98 µM). tandfonline.com Furthermore, other 1,3,4-oxadiazole derivatives have been evaluated for their anthelmintic activity, with some compounds showing better lethal times against the earthworm Perituma posthuma than the reference drug albendazole. scielo.br

Structure-Activity Relationship (SAR) Studies for this compound Analogs

Influence of Halogen Substitution Patterns on Biological Efficacy

The presence, type, and position of halogen substituents on the phenyl ring of 5-phenyl-1,3,4-oxadiazole analogs play a significant role in modulating their biological activities. Halogens influence properties such as lipophilicity, electronic character, and metabolic stability, which in turn affect cell penetration and target interaction.

Studies on various 1,3,4-oxadiazole derivatives have demonstrated that halogen substitution is a key determinant of efficacy. For instance, in a series of thiazolidin-4-one derivatives bearing a 1,3,4-oxadiazole ring, the presence of an electron-withdrawing group like chlorine or bromine at the para-position of the phenyl ring was found to enhance antifungal potential against Aspergillus niger. mdpi.com Specifically, bromo-substituted compounds showed improved antibacterial activity against Staphylococcus aureus and Klebsiella pneumoniae. mdpi.com

In the context of anticancer activity, research on N-(substituted phenyl)-5-aryl-1,3,4-oxadiazol-2-amine analogs revealed that a 4-chlorophenyl group at the 5-position of the oxadiazole ring contributed to significant antiproliferative activity. researchgate.net The compound N-(2-Methoxyphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine, for example, showed potent growth inhibition against numerous human cancer cell lines. researchgate.net

Furthermore, in the development of potential nematicides based on the 1,2,4-oxadiazole (B8745197) scaffold (a regioisomer of the 1,3,4-oxadiazole), the nature of halogen on the phenyl ring was critical. A study found that for 5-(chloromethyl)-3-aryl-1,2,4-oxadiazoles, the nematocidal activity against Bursaphelenchus xylophilus followed the order of F > Cl > Br for para-substituents on the phenyl ring, with the 4-fluorophenyl derivative (A1) exhibiting the highest potency. mdpi.com This highlights that even subtle changes in electronegativity and atomic radius among halogens can lead to significant differences in biological outcomes.

The table below summarizes the influence of halogen substitutions on the biological activity of related oxadiazole structures.

| Compound Series | Halogen Substituent (Position) | Observed Biological Effect |

| Thiazolidin-4-one-oxadiazoles | -Cl, -Br (para) | Enhanced antifungal and antibacterial activity. mdpi.com |

| N-phenyl-oxadiazol-2-amines | -Cl (para) | Significant antiproliferative activity in cancer cell lines. researchgate.net |

| 3-Aryl-1,2,4-oxadiazoles | -F, -Cl, -Br (para) | Potent nematocidal activity, with efficacy order F > Cl > Br. mdpi.com |

| Pyrimidin-4-amine-oxadiazoles | -F (on benzyl (B1604629) ring) | Contributed to significant insecticidal activity. researchgate.net |

Impact of Substituents at the 5-Position on Bioactivity

The substituent at the 5-position of the 1,3,4-oxadiazole ring is a critical determinant of the molecule's biological activity and specificity. mdpi.com In the parent compound, this position is occupied by a 4-fluorophenyl group. Modifications to this aryl ring, or its replacement with other moieties, can drastically alter the compound's pharmacological profile.

Research has shown that both electron-donating and electron-withdrawing groups on the 5-phenyl ring can influence bioactivity. For instance, in a series of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles, the presence of electron-donating groups on the benzene (B151609) ring was associated with significant antibacterial and antioxidant activities, attributed to increased lipophilicity and enhanced cell penetration. nih.gov Conversely, an electron-withdrawing nitro group resulted in moderate antioxidant activity. nih.gov

The nature of the entire substituent at the 5-position is crucial. Studies on 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines demonstrated that the groups at both the 2 and 5-positions are critical for defining pharmacological activity. mdpi.com In one highly active antimicrobial compound from this series, the 5-position was occupied by a 3-methyl-4-nitrophenyl group, while the 2-position held a quinolin-4-yl substituent. mdpi.com

Furthermore, the substitution pattern on the 5-phenyl ring can fine-tune activity. In a study of N-{[5-aryl-1,3,4-oxadiazol-2-yl]methyl}-substituted anilines, a derivative with a 4-methoxyphenyl (B3050149) group at the 5-position showed significant antiproliferative activity against breast cancer cell lines. researchgate.net This suggests that the electronic and steric properties of the substituent at the para-position of the phenyl ring are key for this specific activity.

The following table illustrates the impact of different substituents at the 5-position on the biological activity of 1,3,4-oxadiazole analogs.

| 5-Position Substituent | Biological Activity | Reference Compound Series |

| 4-Chlorophenyl | Potent antiproliferative | N-phenyl-oxadiazol-2-amines researchgate.net |

| 4-Methoxyphenyl | Significant antiproliferative | N-{[5-aryl-1,3,4-oxadiazol-2-yl]methyl} anilines researchgate.net |

| 3-Methyl-4-nitrophenyl | Strong antimicrobial | 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines mdpi.com |

| Benzene ring with electron-donating groups | Enhanced antibacterial & antioxidant | 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles nih.gov |

Role of the Oxadiazole Ring System as a Bioisostere

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, often employed as a bioisostere for other functional groups, most notably esters and carboxamides. nih.govresearchgate.net Bioisosteric replacement is a strategy used to modify a compound's physicochemical properties—such as metabolic stability, polarity, and hydrogen bonding capacity—while retaining or improving its biological activity.

The oxadiazole ring is particularly valued for its resistance to hydrolysis by esterases, making it a stable replacement for a labile ester group. researchgate.netscispace.com This metabolic stability can lead to improved pharmacokinetic profiles. The ring's ability to participate in hydrogen bonding and its rigid, planar structure also help to properly orient attached pharmacophoric groups for optimal interaction with biological targets. nih.gov

The 1,3,4-oxadiazole moiety is considered a non-classical bioisostere of the 1,2,4-oxadiazole ring. It has been reported that replacing a 1,2,4-oxadiazole with a 1,3,4-oxadiazole can lead to higher polarity and reduced metabolic degradation by human liver microsomes. rsc.org The sulfur analogue, the 1,3,4-thiadiazole (B1197879) ring, is also a common bioisostere of the 1,3,4-oxadiazole, with the sulfur atom often imparting increased lipid solubility. nih.gov

This bioisosteric utility has been widely exploited in the design of various therapeutic agents, including those with antimicrobial, anti-inflammatory, and anticancer properties. nih.govnih.gov The thermal and chemical stability of the oxadiazole ring, combined with its favorable electronic properties, makes it an attractive component for developing new drug candidates with enhanced efficacy and safety profiles. nih.govnih.gov

Agricultural and Other Non-Medicinal Bioactive Applications

Derivatives of 1,3,4-oxadiazole are not only explored for their medicinal properties but also for their significant potential in agriculture as plant protection agents. mdpi.com Their broad spectrum of bioactivity extends to herbicidal, insecticidal, fungicidal, and nematocidal applications.

Herbicidal, Insecticidal, and Fungicidal Potential

The 1,3,4-oxadiazole scaffold is present in various compounds developed for crop protection. mdpi.com

Herbicidal Activity: Certain 1,3,4-oxadiazole derivatives have shown efficacy as herbicides. mdpi.comresearchgate.net For example, compounds combining a 1,3,4-oxadiazole with 3,5-dihalophenoxypyridines have demonstrated activity against weeds like Echinochloa cruss-galli (barnyard grass) and Avena fatua (wild oat). mdpi.com

Insecticidal Activity: The insecticidal properties of 2,5-disubstituted-1,3,4-oxadiazoles have been documented. who.int Some novel derivatives have exhibited significant insecticidal activity against pests such as the armyworm (Leucania separata). researchgate.net Additionally, pyrimidin-4-amine derivatives incorporating a 1,2,4-oxadiazole moiety have shown excellent insecticidal effects against Mythimna separata and Aphis medicagini. acs.org

Fungicidal Activity: Many 1,3,4-oxadiazole derivatives possess potent fungicidal properties. mdpi.com Studies have shown that certain 1,3,4-oxadiazole thioether compounds exhibit good inhibition against plant pathogens like Sclerotinia sclerotiorum and Rhizoctonia solani. researchgate.net Other research has focused on synthesizing 2-alkyl-(alkylthio)-5-pyrazolyl-1,3,4-oxadiazoles specifically for their fungicidal activity against Rhizoctonia solani. ijpsnonline.com

Nematocidal Activity

Plant-parasitic nematodes are a major threat to agriculture, and oxadiazole derivatives have emerged as a promising class of nematicides. While research on the 1,3,4-oxadiazole isomer is ongoing, significant findings have been reported for the related 1,2,4-oxadiazole scaffold.

A novel class of 1,2,4-oxadiazole derivatives was developed by introducing a haloalkyl group at the 5-position. mdpi.com Several of these compounds displayed remarkable nematocidal activities against species such as Bursaphelenchus xylophilus, Aphelenchoides besseyi, and Ditylenchus dipsaci. mdpi.com Notably, the compound 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole (B1586099) showed activity against B. xylophilus that was superior to commercial nematicides like avermectin. mdpi.com Other studies have designed 1,2,4-oxadiazole derivatives containing amide fragments that show excellent activity against Meloidogyne incognita (root-knot nematode). semanticscholar.org These findings underscore the potential of the broader oxadiazole class, including 1,3,4-oxadiazole analogs, for development into effective agents for nematode control in agriculture.

Potential Advanced Applications Beyond Biological Systems

Utilization in Material Science and Optoelectronics

The 1,3,4-oxadiazole (B1194373) core is a well-established building block for materials used in optoelectronic devices, particularly Organic Light-Emitting Diodes (OLEDs). rsc.org Derivatives of 2,5-diaryl-1,3,4-oxadiazole are frequently employed as electron-transporting materials (ETMs) due to the electron-deficient nature of the central heterocyclic ring. rsc.orgrsc.org This property facilitates the efficient injection and movement of electrons within an OLED device, contributing to improved performance. rsc.org

The specific substituents on the phenyl rings of 2,5-diaryl-1,3,4-oxadiazoles play a crucial role in tuning their electronic and photophysical properties. researchgate.net The presence of a 4-fluorophenyl group in 2-Bromo-5-(4-fluorophenyl)-1,3,4-oxadiazole is particularly noteworthy. Fluorination of the phenyl rings is a known strategy to enhance the electron-transporting capabilities of these materials. tandfonline.comresearchgate.net Theoretical studies on fluorinated derivatives of 2,5-diphenyl-1,3,4-oxadiazole (B188118) show that the addition of fluorine atoms improves the material's electron affinity, which is a key parameter for efficient electron transport. tandfonline.comresearchgate.net

Furthermore, the bromo-substituent at the 2-position of the oxadiazole ring is a critical feature for synthetic chemists. This halogen atom serves as a versatile reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions. researchgate.netmdpi.com These reactions allow for the straightforward synthesis of more complex, extended π-conjugated systems by coupling the bromo-oxadiazole core with various aryl boronic acids or terminal alkynes. researchgate.netmdpi.com This synthetic flexibility is essential for creating novel materials with tailored photophysical properties, such as specific absorption and emission wavelengths, for use in advanced OLEDs and other optoelectronic applications like optical brighteners and scintillators. rsc.orgnih.gov

| Compound Class/Derivative | Application/Property | Key Findings |

| 2,5-Diaryl-1,3,4-oxadiazoles | Electron-Transporting Materials (ETMs) in OLEDs | The oxadiazole core is electron-deficient, facilitating electron transport and improving OLED efficiency. rsc.orgrsc.org |

| Fluorinated 2,5-diphenyl-1,3,4-oxadiazole | Enhanced Electron Transport | Fluorine substitution increases electron affinity, which is advantageous for electron transport properties in OLEDs. tandfonline.comresearchgate.net |

| 2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole (PBD) | Luminescent Material for Optoelectronics | Exhibits luminescent properties suitable for optoelectronic devices and can form organized thin films. wordpress.com |

| Bromo-substituted 1,3,4-oxadiazoles | Synthetic Intermediates | The bromo group acts as a key site for Suzuki cross-coupling reactions to build more complex, conjugated molecules for functional materials. researchgate.netmdpi.com |

Catalytic Roles or Ligand Design

The 1,3,4-oxadiazole nucleus serves as a valuable scaffold in coordination chemistry for the design of novel ligands. mdpi.comnih.gov The nitrogen atoms within the heterocyclic ring can act as donor atoms, enabling the formation of stable complexes with a variety of transition metals, including copper, cobalt, zinc, palladium, and platinum. mdpi.comresearchgate.netrdd.edu.iq The coordination of these organic ligands to metal centers can result in complexes with enhanced or entirely new properties, making them candidates for applications in catalysis and sensing. mdpi.com

While this compound is not itself a chelating ligand, its structure is a foundational platform for creating more complex ligands. The reactive bromo group can be readily substituted with moieties containing additional donor atoms (e.g., pyridine (B92270), imidazole, or thiol groups) through cross-coupling or nucleophilic substitution reactions. This synthetic accessibility allows for the systematic design of ligands with specific coordination geometries and electronic properties.

The electronic nature of the 5-(4-fluorophenyl)-1,3,4-oxadiazole fragment would influence the properties of any resulting metal complex. The electron-withdrawing character of this group can affect the electron density at the metal center, thereby modulating the catalytic activity or redox potential of the complex. Research has demonstrated that pyridyl-substituted 1,3,4-oxadiazoles, for example, have been successfully used as building blocks to construct multidimensional coordination polymers with controlled architectures. mdpi.com These materials have potential applications in areas such as gas storage and heterogeneous catalysis.

| Ligand Type | Coordinated Metal Ions | Resulting Structure/Application |

| 2,5-bis(4-pyridyl)-1,3,4-oxadiazole | Cu(II), Mn(II), Fe(II), Co(II), Zn(II) | Forms coordination polymers and supramolecular complexes. mdpi.com |

| 2,5-bis(pyrazine)-1,3,4-oxadiazole | Cd(II), Co(II) | Forms metal complexes with coordination to both N and S atoms of counter-ions. mdpi.com |

| Thio-substituted 1,3,4-oxadiazoles | Co(II), Ni(II), Cu(II), Cd(II), Pd(II), Pt(II) | Forms complexes with potential multifunctional donor sites (exocyclic sulfur or endocyclic nitrogen). rdd.edu.iqedu.krd |

| Chelating 1,2,4-oxadiazole (B8745197) ligands | Ni(II), Cu(II), Zn(II) | Metal complexes have been evaluated for potential biological and DNA binding activity. mdpi.com |

Future Research Directions and Unexplored Avenues for 2 Bromo 5 4 Fluorophenyl 1,3,4 Oxadiazole

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 2-Bromo-5-(4-fluorophenyl)-1,3,4-oxadiazole and its derivatives should prioritize green and sustainable methodologies. Conventional methods for synthesizing 1,3,4-oxadiazoles often rely on harsh dehydrating agents like phosphorus oxychloride or thionyl chloride, which generate significant toxic waste. indexcopernicus.com Future research should focus on developing eco-friendly alternatives.

Promising avenues include:

Microwave-Assisted Synthesis: This technique has been shown to dramatically reduce reaction times from hours to minutes, increase product yields, and minimize byproducts for other oxadiazole derivatives. nih.govresearchgate.netwjarr.com Future work should aim to optimize microwave-assisted protocols for the synthesis of the title compound, potentially under solvent-free conditions.

Catalyst-Based Green Synthesis: The exploration of reusable and non-toxic catalysts, such as copper oxide nanoparticles or nano ZnO-TiO2, could lead to more sustainable synthetic pathways. wjarr.comorganic-chemistry.org Research into novel catalytic systems for the cyclization step is a key area for development.

One-Pot and Multicomponent Reactions: Designing one-pot or multicomponent reactions where starting materials are converted to the final product in a single step without isolating intermediates can improve efficiency and reduce waste. organic-chemistry.orgmdpi.com

Mechanochemistry: The use of mechanochemical methods, such as grinding or milling, offers an environmentally benign, solvent-free alternative to traditional solution-phase synthesis. organic-chemistry.org

Table 1: Comparison of Synthetic Methodologies for 1,3,4-Oxadiazole (B1194373) Synthesis

| Methodology | Key Advantages | Future Research Focus for this compound |

|---|---|---|

| Conventional Heating | Well-established procedures | Replacement with more sustainable methods |

| Microwave Irradiation | Reduced reaction time, higher yields, fewer byproducts nih.govresearchgate.net | Optimization of solvent-free conditions and power levels |

| Novel Catalysis | Use of reusable, non-toxic catalysts; milder reaction conditions wjarr.comnih.gov | Screening of heterogeneous and nano-catalysts |

| Mechanochemistry | Solvent-free, high efficiency, minimal waste organic-chemistry.org | Development of scalable solid-state synthesis protocols |

In-depth Mechanistic Studies of Biological Activities

Derivatives of 1,3,4-oxadiazole are known to exhibit a wide range of biological activities, particularly anticancer effects. ijdcs.combiointerfaceresearch.com Their mechanisms of action often involve the inhibition of key enzymes and proteins that regulate cell proliferation. mdpi.comnih.gov For this compound, it is crucial to move beyond preliminary screening and conduct in-depth mechanistic studies to identify its precise molecular targets.

Future research should focus on:

Target Identification: Utilizing techniques such as proteomics, chemical biology probes, and genetic screening to identify the specific enzymes, kinases, or receptors that the compound interacts with. Potential targets, based on studies of similar compounds, include tubulin, histone deacetylases (HDACs), topoisomerases, and various kinases like EGFR and Src. nih.govnih.govnih.gov

Pathway Analysis: Investigating the impact of the compound on critical cellular signaling pathways implicated in disease, such as the NF-κB and STAT3 pathways, which are often dysregulated in cancer. biointerfaceresearch.comresearcher.life

Structure-Activity Relationship (SAR) Studies: Synthesizing a focused library of analogs to systematically probe how structural modifications affect biological activity. This will help elucidate the key pharmacophoric features required for potent and selective activity.

Rational Design of Derivatives with Enhanced Selectivity and Potency

The core structure of this compound is an excellent starting point for the rational design of new molecules with improved therapeutic properties. The bromine atom serves as a versatile chemical handle for introducing a wide variety of substituents through cross-coupling reactions, allowing for fine-tuning of the molecule's activity, selectivity, and pharmacokinetic profile.

Key strategies for future design include: